![molecular formula C10H10O2 B3023644 2-Phenylcyclopropanecarboxylic acid CAS No. 5685-38-1](/img/structure/B3023644.png)
2-Phenylcyclopropanecarboxylic acid
Overview
Description
2-Phenylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . The compound is also known by other names such as trans-2-Phenylcyclopropanecarboxylic acid and Cyclopropanecarboxylic acid, 2-phenyl- .
Synthesis Analysis
An efficient synthesis of cyclopropanecarboxylic acids using copper chromite spinel nanoparticles and basic ionic liquid has been described . In this study, a relatively simple method starting with trans-cinnamic acid for the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid was employed . This method is a useful alternative to other approaches described in the literature .Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopropanecarboxylic acid can be viewed using Java or Javascript . The compound has stereo-isomers such as cis-1-Phenylcyclopropane-2-carboxylic acid .Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of tranylcypromine sulfate, an active pharmaceutical ingredient . The use of commercially available chemicals, decreased environmental hazards, with no need for the separation of stereoisomers, and consequently a reduced number of overall steps, are the advantages of this approach .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.1±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 144.3±19.5 °C . The compound has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Computational Chemistry
Overview: 2-PCCA is a subject of interest in computational chemistry due to its strained ring system. Theoretical studies provide insights into its reactivity and stability.
Applications:These applications highlight the versatility and potential of 2-Phenylcyclopropanecarboxylic acid in various scientific fields. Researchers continue to explore its properties and develop novel compounds based on this intriguing scaffold . If you have any further questions or need additional details, feel free to ask!
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-phenylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901142 | |
Record name | NoName_213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarboxylic acid | |
CAS RN |
5685-38-1, 939-89-9 | |
Record name | 2-Phenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5685-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5685-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Phenylcyclopropanecarboxylic acid?
A1: The molecular formula of 2-Phenylcyclopropanecarboxylic acid is C10H10O2, and its molecular weight is 162.19 g/mol.
Q2: What is known about the hydrogen bonding pattern in 2-Phenylcyclopropanecarboxylic acid?
A2: Both (+/-)-cis and (+)-trans isomers of 2-Phenylcyclopropanecarboxylic acid crystallize to form cyclic dimers linked by hydrogen bonds between the carboxylic acid groups. The O…O distances range from 2.623-2.645 Å. [, ]
Q3: Can you explain the observed asymmetry in the cyclopropane ring of 2-Phenylcyclopropanecarboxylic acid?
A3: The cyclopropane ring in both cis and trans isomers of 2-Phenylcyclopropanecarboxylic acid displays asymmetry due to the different substituents. This asymmetry has been quantified using parameters such as Δ(COOH) and Δ(phenyl). [, ]
Q4: What spectroscopic techniques have been used to study 2-Phenylcyclopropanecarboxylic acid?
A4: Several spectroscopic techniques have been employed, including nuclear magnetic resonance (NMR), vibrational circular dichroism (VCD), and mass spectrometry. [, , ]
Q5: What are some established synthetic routes to 2-Phenylcyclopropanecarboxylic acid?
A5: Common synthetic approaches include the reaction of styrene with ethyl diazoacetate followed by hydrolysis [], and the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles using Rhodococcus sp. AJ270. []
Q6: How does the stereochemistry of 2-arylcyclopropanecarbonitriles impact their biotransformation by Rhodococcus sp. AJ270?
A6: The enzyme system displays enantioselectivity towards both trans- and cis-isomers of the nitrile, yielding corresponding amides and acids with high enantiomeric excesses. The reaction rate and enantioselectivity are influenced by the substituents on the benzene ring. []
Q7: What is the photochemical behavior of 2-arylcyclopropanecarboxylates?
A7: Irradiation of trans-isomers predominantly leads to isomerization to the cis-form. In contrast, direct irradiation of cis-isomers, especially those without electron-donating groups on the phenyl ring, results in products derived from 1,3-dipolar intermediates. This difference is attributed to intramolecular exciplex formation. []
Q8: How does 2-alkoxycyclopropanecarboxylic acid behave under thermal conditions?
A8: Heating 2-alkoxycyclopropanecarboxylic acids in a water/methanol mixture leads to ring-opening and formation of the corresponding 4-oxo carboxylic acids. This transformation proceeds quantitatively. []
Q9: Has 2-Phenylcyclopropanecarboxylic acid or its derivatives shown any biological activity?
A9: Some derivatives, particularly hydrazides of 2-Phenylcyclopropanecarboxylic acid, have shown monoamine oxidase inhibiting action. [] Additionally, certain derivatives exhibit antiauxin activity by competitively inhibiting auxin-induced growth in plants. []
Q10: Are there known applications of copper chromite spinel nanoparticles in the synthesis of cyclopropanecarboxylic acids?
A10: Yes, copper chromite spinel nanoparticles (CuCr2O4), combined with basic ionic liquids, have demonstrated synergistic catalytic activity in the synthesis of cyclopropanecarboxylic acids. []
Q11: How has computational chemistry contributed to understanding 2-Phenylcyclopropanecarboxylic acid and its analogues?
A11: Computational methods like HF, B3LYP, and MP2 have been used to investigate conformational preferences, vibrational frequencies, and electronic effects in 2-Phenylcyclopropanecarboxylic acid and related cyclopropane analogues of phenylalanine. []
Q12: What is the impact of the phenyl side chain on the conformation of cyclopropane analogues of phenylalanine?
A12: The orientation of the phenyl side chain significantly impacts the stability of various conformations by influencing backbone-sidechain interactions. Computational studies help to elucidate these effects. []
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